1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazine
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Overview
Description
1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities, and a triazole moiety, which is often used in medicinal chemistry for its stability and bioactivity .
Preparation Methods
The synthesis of 1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazine typically involves multi-step organic reactionsThe reaction conditions often involve the use of copper(I) catalysts and azide-alkyne cycloaddition . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The imidazo[1,2-b]pyridazine core can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed on the triazole moiety to yield different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-b]pyridazine and triazole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the formation of metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-cancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and polymers due to its stable heterocyclic structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the mTOR pathway, which is crucial for cell growth and proliferation . The triazole moiety can also interact with various enzymes, leading to inhibition of their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-b]pyridazine derivatives and triazole-containing molecules. For example:
Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in biological activity.
Triazole-containing molecules: Compounds like fluconazole and voriconazole, which are used as antifungal agents, share the triazole moiety but differ in their overall structure and specific applications.
Properties
Molecular Formula |
C18H26N8 |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-tert-butyl-6-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C18H26N8/c1-18(2,3)15-14-26-16(20-15)4-5-17(21-26)24-11-8-23(9-12-24)10-13-25-7-6-19-22-25/h4-7,14H,8-13H2,1-3H3 |
InChI Key |
KFUDZMAKGPYCPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)CCN4C=CN=N4 |
Origin of Product |
United States |
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